(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQPZNIOFGTVBT-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then subjected to cyclization with urea or thiourea to form the diazinane trione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, phenyl derivatives, and various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The chlorophenyl group and furan ring allow it to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the 1,3-Diazinane-Trione Family
The following table summarizes key structural analogs and their properties:
Pharmacological Activity Comparisons
- Sedative/Hypnotic Effects: Classical barbiturates (e.g., mephobarbital) act via GABA receptor modulation, but the target compound’s substituents may redirect its mechanism toward antiviral or anticancer pathways .
- Cytotoxicity : Compounds with methylidene groups (e.g., ) show varied cytotoxicity depending on substituent electronegativity and steric bulk .
Key Research Findings
- Synthetic Yields: Derivatives with morpholino (82–87% yield) or piperidinyl groups () are synthesized more efficiently than those with benzylamino substituents (83%) .
- Thermal Stability : Higher melting points (e.g., 224–235°C in compounds) correlate with rigid, planar structures stabilized by intramolecular hydrogen bonding .
- Spectral Signatures :
Biological Activity
(5Z)-1-(4-chlorophenyl)-5-[(furan-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 385.81 g/mol. Its structure features a chlorophenyl group, a furan ring, and a diazinane core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.81 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antibacterial properties against various strains of bacteria. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria in in vitro assays.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies. It was found to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the furan ring is believed to enhance its interaction with cellular targets involved in cancer progression.
3. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition may contribute to its therapeutic effects in conditions such as diabetes and cancer.
The mechanism of action of this compound involves its interaction with biological macromolecules:
- Binding Affinity: The chlorophenyl group interacts with hydrophobic pockets of target proteins while the furan moiety forms hydrogen bonds with active site residues.
- Enzyme Interaction: The compound may act as a competitive inhibitor for certain enzymes, altering their activity and subsequently affecting metabolic pathways.
Case Studies
Several case studies have been documented regarding the biological effects of this compound:
Case Study 1: Antibacterial Activity
In a study published in the Brazilian Journal of Pharmaceutical Sciences, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics .
Case Study 2: Anticancer Effects
Another investigation focused on its effects on human breast cancer cell lines (MCF-7). The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
